
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine receptors in the brain. This compound is synthesized through a multistep process and has several applications in neuroscience research.
作用機序
[125I]IBZM binds selectively to dopamine D2 receptors in the brain. The binding of [125I]IBZM to these receptors allows for the measurement of receptor density and affinity. This information can be used to study the effects of drugs and other compounds on dopamine receptors.
生化学的および生理学的効果
[125I]IBZM has no known biochemical or physiological effects on the body. It is used solely as a tool in scientific research to study dopamine receptors in the brain.
実験室実験の利点と制限
One advantage of using [125I]IBZM in lab experiments is its high selectivity for dopamine D2 receptors. This allows for accurate measurements of receptor density and affinity. However, one limitation is the short half-life of the radioactive isotope used in [125I]IBZM. This requires frequent synthesis of the compound and limits its use in long-term studies.
将来の方向性
There are several future directions for research involving [125I]IBZM. One direction is the use of the compound in studying the effects of drugs and other compounds on dopamine receptors in various neurological disorders. Another direction is the development of more selective and stable radioligands for studying dopamine receptors in the brain. Finally, [125I]IBZM could be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to gain a more comprehensive understanding of dopamine receptor function in the brain.
合成法
The synthesis of [125I]IBZM involves several steps, including the preparation of the precursor molecule, iodination, and purification. The precursor molecule is first synthesized through a condensation reaction between p-chlorobenzaldehyde and N-ethyl-N-(2-hydroxyethyl)amine. The resulting product is then iodinated using iodine and sodium hydroxide. The final product is purified using high-performance liquid chromatography (HPLC) to obtain [125I]IBZM.
科学的研究の応用
[125I]IBZM is used in scientific research to study dopamine receptors in the brain. Specifically, it is used to measure the density and affinity of dopamine D2 receptors. This information is important in understanding the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
CAS番号 |
100427-84-7 |
|---|---|
製品名 |
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide |
分子式 |
C11H15ClIN.HI |
分子量 |
451.51 g/mol |
IUPAC名 |
(4-chlorophenyl)methyl-ethyl-(2-iodoethyl)azanium;iodide |
InChI |
InChI=1S/C11H15ClIN.HI/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10;/h3-6H,2,7-9H2,1H3;1H |
InChIキー |
GGSYODXMYCDVKX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
正規SMILES |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
同義語 |
JFA 10 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



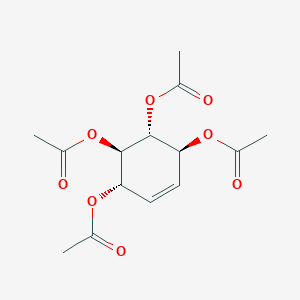
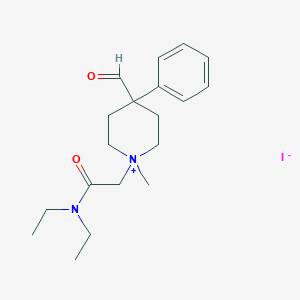
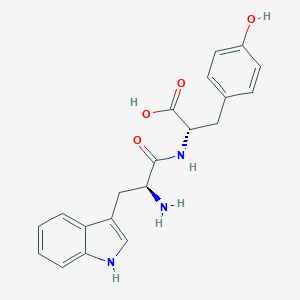

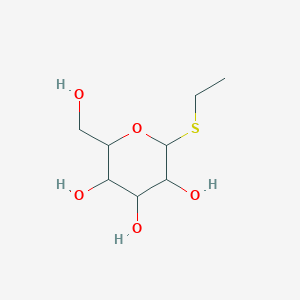
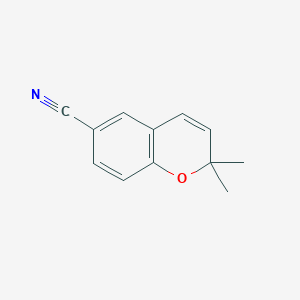
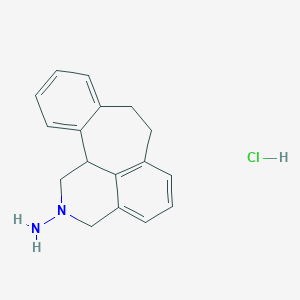
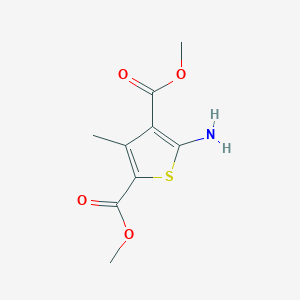
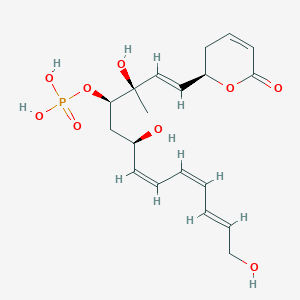

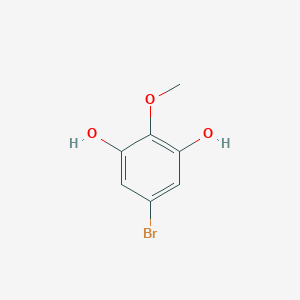
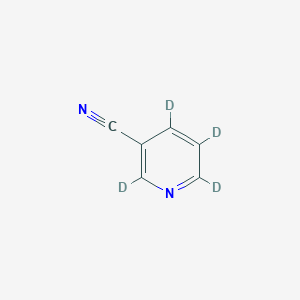
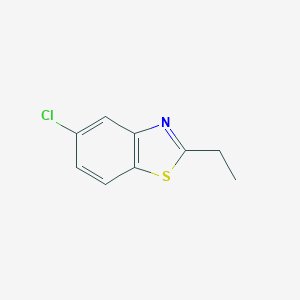
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)